REACTION_CXSMILES
|
[CH:1]12[CH2:11][CH:7]([C:8](=[O:10])[CH2:9]1)[CH:6]1[CH:2]2[CH2:3][CH2:4][CH2:5]1.[BH4-].[Na+].Cl.O>CO>[CH2:3]1[CH:2]2[CH:6]([CH:7]3[CH2:11][CH:1]2[CH2:9][CH:8]3[OH:10])[CH2:5][CH2:4]1 |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C12C3CCCC3C(C(C1)=O)C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
solid
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with slight cooling
|
Type
|
CUSTOM
|
Details
|
of 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for another 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
With cooling
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
WASH
|
Details
|
the ethyl acetate phase was washed once with water and once with sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
This gave 26 g of an oil which was purified by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This gave 20.7 g of an oily liquid (bp0.5 76° C.)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1CCC2C3C(CC(C12)C3)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |